4-Hydroxy-3-phenylpyridine
Description
Significance of the Pyridine (B92270) Core in Chemical Biology and Drug Discovery
The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of medicinal chemistry and drug discovery. researchgate.netbeilstein-journals.org Its prevalence in over 7000 existing drug molecules underscores its importance as a pharmacophore. rsc.org This structural motif is found in numerous natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as alkaloids such as nicotine. researchgate.netbeilstein-journals.org
The significance of the pyridine core stems from its unique physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor and imparts basicity and polarity to the molecule. rsc.orgajrconline.org This can improve the pharmacokinetic profile of a drug candidate, enhancing properties like aqueous solubility and bioavailability. ajrconline.org Furthermore, the pyridine ring is a versatile scaffold that allows for substitution at multiple positions, enabling chemists to fine-tune the biological activity and physicochemical characteristics of a molecule. rsc.org This adaptability has led to the incorporation of pyridine derivatives in a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. researchgate.netrsc.orgnih.gov The structural and electronic properties of the pyridine ring also allow it to serve as a bioisostere for other chemical groups, such as phenyl rings or amides, providing a valuable tool for lead optimization in drug design. researchgate.netfrontiersin.org
Overview of Hydroxypyridine and Pyridinone Derivatives as Privileged Scaffolds in Medicinal Chemistry
Hydroxypyridines, and their tautomeric pyridinone forms, are recognized as "privileged scaffolds" in medicinal chemistry. nih.gov This designation refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus appearing as a recurring motif in a variety of bioactive compounds. nih.gov The hydroxypyridinone core, in particular, has garnered significant attention for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. nih.gov
The utility of hydroxypyridine and pyridinone derivatives in drug discovery is largely attributed to their versatile chemical nature. researchgate.netfrontiersin.org They can function as both hydrogen bond donors (via the hydroxyl group) and acceptors (via the ring nitrogen and carbonyl oxygen in the pyridinone form). researchgate.netfrontiersin.org This dual capacity facilitates strong and specific interactions with biological targets like enzymes and receptors. researchgate.net The tautomeric equilibrium between the hydroxy-pyridine and keto-pyridinone forms can be influenced by the local environment, which may play a role in their biological interactions. researchgate.net Like the parent pyridine ring, these derivatives can act as bioisosteres, and their incorporation can favorably modulate properties such as lipophilicity, metabolic stability, and aqueous solubility. researchgate.net
Research Landscape of 4-Hydroxy-3-phenylpyridine and Analogous Structures in Chemical Sciences
The specific compound this compound (C₁₁H₉NO) exists within a rich research context of functionally substituted pyridines. researchgate.netnih.gov While direct and extensive research on this compound itself is not widely documented in the provided literature, the investigation of its analogous structures provides significant insight into its potential chemical and biological relevance. The research landscape is characterized by the synthesis of various derivatives and their evaluation for a range of biological activities.
The synthesis of phenyl-substituted pyridines is an active area of research. For instance, the synthesis of 3-hydroxy-4-methyl-5-phenylpyridine has been described, starting from a substituted aminopyridine and proceeding through stepwise chemical transformations. acs.org Other synthetic efforts focus on creating libraries of substituted pyridines for biological screening. One-pot, three-component synthesis methods are employed to generate highly substituted pyridines, such as 2-amino-4-phenyl-6-phenylsulfanyl-pyridine-3,5-dicarbonitrile. scispace.com
The biological investigation of analogous structures reveals a wide array of potential applications. Derivatives are frequently explored for their neurotropic, antimicrobial, and anticancer properties. researchgate.netbenthamdirect.com For example, certain 4-phenylpyridine (B135609) derivatives have been found to possess anticonvulsant activity. researchgate.net In the realm of antimicrobial research, 3-hydroxypyridine-4-one derivatives have been synthesized and evaluated, with some showing notable activity against bacterial species like S. aureus and E. coli. benthamdirect.com Furthermore, phenylpyridine structures are being investigated as components of potential anticancer agents and insecticides. mdpi.com
The table below summarizes the research findings for several structures analogous to this compound, highlighting the diversity of substitutions and the corresponding biological activities investigated.
| Compound Class/Derivative | Key Structural Features | Investigated Biological/Chemical Area | Reference |
| 3-Hydroxy-4-methyl-5-phenylpyridine | Phenyl and methyl substitution on a hydroxypyridine core. | Synthesis and structure elucidation. | acs.org |
| 4-Phenylpyridine-3-carboxylic acid derivatives | Carboxylic acid group at the 3-position. | Neurotropic properties, anticonvulsant activity. | researchgate.net |
| 3-Hydroxypyridine-4-one analogues | Phenyl ring attached via a linker to the core. | Antimicrobial activity against S. aureus and E. coli. | benthamdirect.com |
| 3-Phenylpyridine-4-carbaldehyde derivatives | Carbaldehyde group at the 4-position. | Antimicrobial, anticancer, and neuroprotective properties. | |
| 2-Phenylpyridine (B120327) derivatives | Phenyl group at the 2-position, linked to N-phenylbenzamide. | Insecticidal activity. | mdpi.com |
| 4-Hydroxy-3-(heteroaryl)pyridine-2-one | Heteroaryl group at the 3-position of a pyridin-2-one core. | Agonists for the APJ receptor for potential cardiovascular applications. | google.com |
This landscape demonstrates a clear and sustained interest in the phenyl-substituted hydroxypyridine scaffold. Researchers are actively exploring how modifications to the substitution pattern on both the pyridine and phenyl rings influence the resulting chemical properties and biological activities. The work on these analogous structures provides a strong foundation and rationale for the further investigation of this compound as a potentially valuable compound in chemical and medicinal research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C11H9NO/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9/h1-8H,(H,12,13) |
InChI Key |
LFXDDUCUKGFLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=CC2=O |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Studies of 4 Hydroxy 3 Phenylpyridine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-hydroxy-3-phenylpyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons of both the pyridine (B92270) and phenyl rings.
The chemical shifts of the pyridine ring protons are influenced by the electronic effects of the hydroxyl group and the phenyl substituent. The proton ortho to the nitrogen (H-2) is expected to appear at the most downfield position, typically in the range of δ 8.0-8.5 ppm, due to the deshielding effect of the electronegative nitrogen atom. The other pyridine protons (H-5 and H-6) would likely resonate at slightly lower chemical shifts.
The protons of the phenyl group will exhibit a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm), with the exact chemical shifts depending on the rotational orientation of the phenyl ring relative to the pyridine ring.
A key feature in the ¹H NMR spectrum of this compound is the signal corresponding to the hydroxyl proton. The chemical shift of this proton is highly dependent on factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding. In a non-polar solvent like CDCl₃, the hydroxyl proton may appear as a broad singlet. The position of this signal can provide evidence for intramolecular or intermolecular hydrogen bonding. For instance, a downfield shift of the hydroxyl proton often indicates its participation in a hydrogen bond. In the solid state and in certain solvents, 4-hydroxypyridine (B47283) exists in equilibrium with its tautomeric form, 4-pyridone, which would significantly alter the ¹H NMR spectrum.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| OH | Variable (Broad) | s | - |
| Pyridine H-2 | ~8.0 - 8.5 | d | ³J(H2,H6) ≈ 2-3 |
| Pyridine H-5 | ~6.8 - 7.2 | d | ³J(H5,H6) ≈ 5-7 |
| Pyridine H-6 | ~7.8 - 8.2 | dd | ³J(H6,H5) ≈ 5-7, ⁴J(H6,H2) ≈ 2-3 |
| Phenyl H-2', H-6' | ~7.2 - 7.6 | m | - |
| Phenyl H-3', H-4', H-5' | ~7.2 - 7.6 | m | - |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental overlap.
The chemical shifts of the pyridine ring carbons are significantly affected by the nitrogen atom and the hydroxyl group. The carbon bearing the hydroxyl group (C-4) is expected to be significantly deshielded, appearing in the range of δ 160-170 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) will also be downfield, typically around δ 140-150 ppm. The carbon atom at the junction of the two rings (C-3) will also have a characteristic chemical shift.
The phenyl ring carbons will show signals in the typical aromatic region of δ 120-140 ppm. The ipso-carbon (the carbon of the phenyl ring attached to the pyridine ring) will have a distinct chemical shift compared to the other phenyl carbons.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | ~145 - 155 |
| Pyridine C-3 | ~120 - 130 |
| Pyridine C-4 | ~160 - 170 |
| Pyridine C-5 | ~110 - 120 |
| Pyridine C-6 | ~140 - 150 |
| Phenyl C-1' | ~135 - 145 |
| Phenyl C-2', C-6' | ~125 - 135 |
| Phenyl C-3', C-5' | ~125 - 135 |
| Phenyl C-4' | ~125 - 135 |
Advanced NMR techniques provide further structural details that may not be available from 1D spectra.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals.
COSY spectra would reveal correlations between adjacent protons, helping to confirm the connectivity within the pyridine and phenyl rings.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. libretexts.org
HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the phenyl and pyridine rings. libretexts.org
Variable Temperature (VT) NMR : VT-NMR studies can be employed to investigate dynamic processes such as tautomerism and restricted rotation. By recording NMR spectra at different temperatures, it is possible to study the equilibrium between the 4-hydroxy and 4-pyridone tautomers. Changes in the chemical shifts and signal coalescence can provide thermodynamic and kinetic information about these processes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₁H₉NO), the expected exact mass is approximately 171.0684 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight. The fragmentation of phenylpyridine derivatives is often characterized by the loss of small, stable molecules and radicals. Common fragmentation pathways for this compound could include:
Loss of CO : A characteristic fragmentation for phenols and hydroxypyridines, leading to a fragment ion at [M - 28]⁺˙.
Loss of HCN : A common fragmentation pathway for pyridine rings, resulting in a fragment at [M - 27]⁺.
Cleavage of the C-C bond between the rings : This could lead to fragments corresponding to the phenyl cation (C₆H₅⁺, m/z 77) and the hydroxypyridine radical, or the hydroxypyridyl cation and the phenyl radical.
The relative intensities of these fragment ions provide a fingerprint that can be used to identify the compound and distinguish it from its isomers.
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺˙ | C₁₁H₉NO⁺˙ | 171 |
| [M - H]⁺ | C₁₁H₈NO⁺ | 170 |
| [M - CO]⁺˙ | C₁₀H₉N⁺˙ | 143 |
| [M - HCN]⁺˙ | C₁₀H₈O⁺˙ | 144 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O bonds.
O-H Stretching : A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
Aromatic C-H Stretching : Sharp peaks just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
C=C and C=N Stretching : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic rings typically appear in the region of 1450-1650 cm⁻¹.
C-O Stretching : The stretching vibration of the phenolic C-O bond is expected to be observed in the range of 1200-1300 cm⁻¹.
The presence of the 4-pyridone tautomer would be indicated by a strong carbonyl (C=O) stretching absorption around 1650-1700 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch (H-bonded) | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=C and C=N stretch | 1450 - 1650 |
| C-O stretch (phenol) | 1200 - 1300 |
| Aromatic C-H out-of-plane bend | 700 - 900 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry.
Crucially, X-ray crystallography would unequivocally determine the tautomeric form present in the solid state. For 4-hydroxypyridine, the pyridone tautomer is known to be the more stable form in the solid state due to the formation of strong intermolecular hydrogen bonds. chemtube3d.com It is highly probable that this compound would also crystallize in its pyridone tautomeric form.
The crystal structure would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. The dihedral angle between the phenyl and pyridine rings would also be precisely determined, providing insight into the degree of conformational freedom in the solid state.
Complementary Analytical Techniques (e.g., Elemental Analysis)
Elemental analysis serves as a fundamental technique in the characterization of this compound and its derivatives, providing crucial information about the elemental composition of a synthesized compound. This method accurately determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and empirical formula, thereby confirming its identity.
In the structural elucidation of novel pyridine derivatives, elemental analysis is an indispensable tool used alongside spectroscopic methods to unequivocally confirm the successful synthesis of the target molecule. For instance, in the synthesis of various substituted dihydropyridine (B1217469) derivatives, elemental analysis is routinely employed to validate the final structures. The observed elemental composition values that closely match the calculated percentages confirm the successful incorporation of various substituent groups onto the pyridine ring.
Detailed research findings from studies on related pyridine derivatives demonstrate the application and precision of elemental analysis. The data presented in the following table showcases the comparison between the calculated and experimentally found elemental percentages for several complex pyridine derivatives, underscoring the technique's importance in their structural verification.
Table 1: Elemental Analysis Data for Selected Phenylpyridine Derivatives
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| Ethyl cis-4-(4-chlorophenyl)-2-methyl-6-oxo-5-[(phenylcarbonyl) amino]-1,4,5,6-tetrahydropyridine-3-carboxylate | C₂₂H₂₁ClN₂O₄ | C | 64.00 | 63.81 | nih.gov |
| H | 5.13 | 5.18 | nih.gov | ||
| N | 6.79 | 6.74 | nih.gov | ||
| Ethyl 7-(4-chlorophenyl)-5-methyl-2-phenyloxazolo-[5,4-b]pyridine-6-carboxylate | C₂₃H₂₀N₂O₄ | C | 71.12 | 70.98 | nih.gov |
| H | 5.19 | 5.23 | nih.gov | ||
| N | 7.21 | 7.25 | nih.gov | ||
| Ethyl trans-1,2-dimethyl-6-oxo-4-phenyl-5-[(phenylcarbonyl) amino]-1,4,5,6-tetrahydropyridine-3-carboxylate | C₂₃H₂₄N₂O₄ | C | 70.39 | 70.76 | nih.gov |
| H | 6.16 | 5.97 | nih.gov | ||
| N | 7.14 | 6.69 | nih.gov | ||
| Ethyl 2-methyl-6-oxo-4-phenyl-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylate | C₂₂H₂₀N₂O₄ | C | 70.20 | 70.60 | nih.gov |
| H | 5.36 | 5.34 | nih.gov | ||
| N | 7.44 | 7.26 | nih.gov | ||
| 1-Phenyl-4-(3'-pyridyl)benzene | C₁₇H₁₃N | C | 88.28 | 87.48 | acs.org |
| H | 5.67 | 5.58 | acs.org | ||
| N | 6.06 | 5.93 | acs.org |
Computational and Theoretical Chemistry of 4 Hydroxy 3 Phenylpyridine Analogues
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in understanding the binding mechanisms of 4-hydroxy-3-phenylpyridine analogues and elucidating the key intermolecular interactions that stabilize the ligand-receptor complex.
Molecular docking studies on analogues of this compound have revealed that their binding affinity is driven by a combination of specific intermolecular forces. doaj.org These interactions dictate the stability and specificity of the compound within the target's binding site.
Hydrogen Bonding: The hydroxyl and pyridinone moieties are key functional groups capable of forming strong hydrogen bonds. Docking simulations show these groups frequently interacting with polar amino acid residues (such as serine, threonine, and tyrosine) or the peptide backbone within the active site. These directed interactions are crucial for anchoring the ligand in a specific orientation. The presence of electron-donating groups, like hydroxyl (-OH) and methoxy (B1213986) (-OCH3), can enhance hydrogen bonding interactions with the binding site pockets of target enzymes. mdpi.com
Hydrophobic Interactions: The phenyl ring and the pyridine (B92270) core contribute to the molecule's hydrophobic character. These regions often engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and alanine (B10760859) in the binding pocket.
The interplay of these interactions is critical. For instance, studies on related heterocyclic compounds show that molecules can be linked into chains or sheets within a binding site through a combination of hydrogen bonds and aromatic pi-pi stacking. researcher.life
Table 1: Summary of Intermolecular Interactions for this compound Analogues in Target Binding Sites This table is a representative example based on findings for analogous compounds.
| Interaction Type | Functional Group(s) Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH), Pyridinone Oxygen | Ser, Thr, Tyr, Asp, Gln, His |
| Hydrophobic Interactions | Phenyl Ring, Pyridine Ring | Ala, Val, Leu, Ile, Pro, Met |
| Pi-Pi Stacking | Phenyl Ring, Pyridine Ring | Phe, Tyr, Trp, His |
Molecular docking has been successfully used to characterize the binding of 3-hydroxypyridin-4-one analogues, which are structurally similar to this compound, to the active sites of various enzymes. These studies help visualize how the compounds fit within the binding pocket and identify the key residues involved in the interaction.
For example, in studies targeting microbial enzymes, analogues have been docked into the active sites of bacterial Gyrase B and fungal sterol 14-alpha demethylase (CYP51). doaj.org The results from these simulations demonstrate strong binding affinities, which correlate with observed biological activity. doaj.org The binding sites are typically well-defined pockets or grooves on the protein surface, lined with a specific arrangement of amino acids that create a complementary environment for the ligand through the interactions described above. The docking models suggest that these inhibitor compounds have strong interactions with specific proteins linked to their active sites. orientjchem.org
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Restricted Hartree-Fock (RHF))
Quantum chemical calculations provide a deeper understanding of the intrinsic electronic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to analyze the structure, stability, and reactivity of this compound analogues. DFT has proven pivotal in verifying molecular structures and elucidating electronic properties that correlate with a compound's stability and activity. doaj.orgnih.gov
A molecule's three-dimensional shape (conformation) is critical to its ability to bind to a biological target. The phenyl group in this compound can rotate relative to the pyridine ring, leading to different conformers with varying energies.
DFT calculations are employed to perform geometry optimizations of various possible conformers. mdpi.com By calculating the total electronic energy of each optimized structure, researchers can identify the most stable, low-energy conformation(s). This analysis is crucial because the molecule is most likely to exist in its lowest energy state, which is often the conformation responsible for its biological activity. The kinetic stability of a compound can be demonstrated through DFT analysis. researchgate.net
Table 2: Representative Conformational Energy Analysis This data is illustrative of the output from a DFT calculation.
| Conformer | Dihedral Angle (Pyridine-Phenyl) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| A | 0° (Coplanar) | +2.5 | Less Stable |
| B | 45° (Twisted) | 0.0 | Most Stable |
| C | 90° (Perpendicular) | +3.1 | Less Stable |
DFT calculations are used to determine a molecule's electronic structure, which governs its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons.
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. doaj.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.
By analyzing these electronic descriptors, researchers can predict how substitutions on the phenyl or pyridine rings will affect the molecule's reactivity and, consequently, its biological activity. mdpi.com This knowledge is invaluable for designing analogues with optimized electronic properties for a desired function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogues, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as partial least squares (PLS) regression, to create a mathematical equation that relates these descriptors to the observed activity. nih.gov
The descriptors used in QSAR studies can be categorized as:
Electronic Descriptors: (e.g., dipole moment, partial atomic charges) which describe the electronic properties of the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.
Topological Descriptors: (e.g., Wiener index, connectivity indices) which describe the atomic connectivity and branching of the molecule.
Successful QSAR models for related heterocyclic compounds have shown that specific descriptors play a significant role in their activity. researchgate.net For example, a model might reveal that increased hydrophobicity on the phenyl ring enhances activity, while a bulky substituent at a certain position is detrimental. These models provide a comprehensive understanding of the biological response for a class of compounds and offer a valuable tool for guiding the design of more potent analogues. nih.govnih.gov
Table 3: Common Descriptors Used in QSAR Models for Pyridine-Containing Compounds
| Descriptor Class | Example Descriptor | Information Encoded | Potential Impact on Activity |
|---|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule | Influences binding to polar sites |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity; ability to cross cell membranes | Affects pharmacokinetics and hydrophobic interactions |
| Topological | Wiener Index | Molecular branching and compactness | Relates to how the molecule fits into a binding site |
| Steric | Molar Refractivity | Molecular volume and polarizability | Influences steric hindrance and van der Waals forces |
Derivation and Application of Physicochemical Descriptors for Activity Prediction
In the realm of computational drug discovery, physicochemical descriptors are numerical values that characterize the properties of a molecule. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, where they are used to build mathematical models that correlate the chemical structure of a compound with its biological activity. For analogues of this compound, a variety of descriptors can be calculated to capture different aspects of their molecular structure.
These descriptors are typically categorized into several classes:
Constitutional Descriptors: These are the most straightforward descriptors and include properties like molecular weight, atom and bond counts, and the number of rings.
Topological Descriptors: These describe the connectivity of atoms within a molecule, providing information about its size, shape, and degree of branching.
Geometrical Descriptors: These are 3D descriptors that depend on the spatial arrangement of atoms, such as molecular surface area and volume.
Electrostatic Descriptors: These relate to the charge distribution within a molecule and include properties like partial charges on atoms and dipole moments.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The selection of relevant descriptors is a critical step in building a predictive QSAR model. For this compound analogues, descriptors that capture the electronic nature of the pyridine ring, the steric and electronic effects of substituents on the phenyl ring, and the hydrogen bonding capacity of the hydroxyl group are likely to be important for predicting their biological activity.
Table 1: Examples of Physicochemical Descriptors for a Hypothetical this compound Analogue
| Descriptor Class | Descriptor Example | Value |
| Constitutional | Molecular Weight | 171.19 g/mol |
| Topological | Wiener Index | 358 |
| Geometrical | Molecular Surface Area | 185.2 Ų |
| Electrostatic | Dipole Moment | 2.5 D |
| Quantum Chemical | HOMO Energy | -6.2 eV |
| Quantum Chemical | LUMO Energy | -1.1 eV |
Note: The values in this table are illustrative for a hypothetical analogue and would need to be calculated for each specific compound in a dataset.
Development and Validation of Predictive QSAR Models
Once a set of physicochemical descriptors has been calculated for a series of this compound analogues with known biological activities, a QSAR model can be developed. The goal of a QSAR model is to establish a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A diverse set of this compound analogues with accurately measured biological activities is required. This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance.
Descriptor Calculation and Selection: A large number of descriptors are calculated for each molecule. Statistical methods are then employed to select a subset of descriptors that are most relevant to the biological activity.
Model Building: Various statistical methods can be used to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forests.
Model Validation: The developed model must be rigorously validated to ensure its statistical significance and predictive power. Internal validation techniques, such as cross-validation, and external validation using the test set are crucial.
A well-validated QSAR model can be a valuable tool for predicting the activity of newly designed this compound analogues before they are synthesized, thereby saving time and resources in the drug discovery process.
Table 2: Statistical Parameters for a Hypothetical QSAR Model
| Parameter | Description | Value |
| r² | Coefficient of determination | 0.85 |
| q² | Cross-validated r² | 0.72 |
| SEE | Standard Error of Estimate | 0.35 |
| F-statistic | F-test value | 120.5 |
| r²_pred | Predictive r² for the test set | 0.78 |
Note: These values are hypothetical and represent a statistically robust QSAR model.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound analogues, MD simulations can provide detailed insights into their conformational flexibility and how they interact with biological targets, such as proteins or enzymes.
By simulating the behavior of a this compound analogue in a biologically relevant environment (e.g., in water or bound to a protein), researchers can:
Explore Conformational Landscapes: Identify the most stable and low-energy conformations of the molecule. This is crucial as the biological activity of a compound often depends on its ability to adopt a specific three-dimensional shape.
Analyze Binding Dynamics: Understand the detailed interactions between the analogue and its target protein at an atomic level. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
Predict Binding Affinities: By calculating the free energy of binding, MD simulations can help to predict how strongly an analogue will bind to its target.
The information obtained from MD simulations is invaluable for understanding the mechanism of action of this compound analogues and for designing new compounds with improved binding affinities and specificities.
In Silico Combinatorial Library Design and Optimization Strategies
Building upon the knowledge gained from QSAR and MD simulation studies, in silico combinatorial library design allows for the virtual creation and evaluation of a large number of this compound analogues. This approach involves systematically modifying the core structure of this compound with a variety of chemical substituents at different positions.
The process typically involves:
Scaffold Selection: The this compound core is chosen as the central scaffold.
Defining Variation Points: Specific positions on the scaffold are selected for chemical modification. For example, positions on the phenyl ring or the pyridine ring.
Fragment Library Selection: A collection of chemical fragments or substituents is chosen to be attached at the defined variation points.
Virtual Library Generation: A computational algorithm generates all possible combinations of the scaffold and the selected fragments, resulting in a large virtual library of novel analogues.
In Silico Screening and Filtering: The generated library is then screened using computational tools. This can involve filtering based on drug-like properties (e.g., Lipinski's rule of five), predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and estimating biological activity using the previously developed QSAR models.
This in silico approach enables the rapid exploration of a vast chemical space and the prioritization of a smaller, more manageable set of promising this compound analogues for chemical synthesis and experimental testing. This optimization strategy significantly enhances the efficiency of the drug discovery and development pipeline.
Structure Activity Relationship Sar Investigations of 4 Hydroxy 3 Phenylpyridine and Analogues
General Principles of SAR in Pyridine (B92270) and Pyridinone Derivatives
Pyridine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of many approved drugs. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction in many biological processes. researchgate.net The physicochemical properties of pyridine-containing scaffolds, such as polarity, lipophilicity, and hydrogen bonding capacity, can be manipulated through chemical modifications, making them versatile for drug design. nih.gov
Pyridinone scaffolds, which are oxidized forms of pyridines, are also of great interest in drug discovery due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov The presence of a carbonyl group and an N-H group in pyridinones allows them to act as both hydrogen bond acceptors and donors. nih.gov SAR studies on pyridinone derivatives have shown that modifications at various positions of the ring are critical to their biological activity. nih.gov
General principles of SAR for these scaffolds indicate that:
The introduction of functional groups like hydroxyl (-OH), methoxy (B1213986) (-OMe), and amino (-NH2) can enhance biological activity. nih.gov
The position of these substituents on the pyridine or pyridinone ring significantly influences their effect. nih.gov
The incorporation of other heterocyclic rings fused to the pyridine nucleus can intensify its bioactivity. nih.gov
Lipophilicity is a key property that affects the ability of a compound to cross cell membranes and reach its target. nih.gov
Impact of Substitution on the Pyridine Ring System
Substitutions on the pyridine ring of 4-hydroxy-3-phenylpyridine and related compounds have a profound impact on their biological profiles. The nature, position, and electronic properties of these substituents can modulate the molecule's affinity for its biological target, its efficacy, and its selectivity.
The position of the hydroxyl group on the pyridine ring is a critical determinant of biological activity. Studies on various pyridine derivatives have demonstrated that shifting the hydroxyl group can lead to significant changes in potency and efficacy. For instance, in a series of indenopyridine derivatives, the placement of a phenolic moiety at different positions of the tricyclic system was found to be crucial for their topoisomerase inhibitory and anti-proliferative activities. researchgate.net Specifically, compounds with a hydroxyl group at certain positions on a phenyl ring attached to the core structure showed stronger inhibitory activity. researchgate.net
The phenyl group at the 3-position of 4-hydroxypyridine (B47283) is a key structural feature that significantly influences the molecule's interaction with its biological targets. The aromaticity of this ring is often required for activity. nih.gov The substitution pattern on this phenyl ring can fine-tune the compound's potency and selectivity.
In the context of antifungal agents, it was observed that the presence of electronegative atoms like fluorine and chlorine at the para-position of a phenyl moiety significantly enhanced antifungal activity. nih.gov This suggests that electron-withdrawing groups on the phenyl ring can be beneficial. For monoamine oxidase B (MAOB) inhibitors with a 3-phenylcoumarin (B1362560) scaffold, the substituents on the 3-phenyl ring were critical for their inhibitory activity. frontiersin.org
The following table summarizes the impact of phenyl ring substitutions on the activity of various pyridine derivatives, illustrating general SAR principles that can be extrapolated to this compound analogues.
| Parent Scaffold | Substitution on Phenyl Ring | Effect on Biological Activity |
| Thiazol-2(3H)-imine | para-Fluoro, para-Chloro | Enhanced antifungal activity |
| 3-Phenylcoumarin | Various | Modulated MAO-B inhibitory potency |
| Benzylthioquinolinium | Ortho, meta, para -F, -Br, -CF3, -Cl | Potent to very potent activity against C. neoformans |
Besides hydroxyl and phenyl substitutions, the introduction of other chemical moieties onto the pyridine ring system can dramatically alter the biological profile of this compound analogues.
Alkyl Groups: The introduction of alkyl groups can impact metabolic stability and potency. mdpi.com For instance, the presence of a methyl group on a pyrrolo[3,4-c]pyridine ring was found to be important for activity, with its removal leading to a significant loss of potency. mdpi.com However, large alkyl substituents can also lead to a decrease in activity due to steric hindrance. mdpi.com
Halogens: Halogen atoms (F, Cl, Br) can influence a molecule's electronic properties and lipophilicity. In some pyridine derivatives, halogen substitutions led to lower antiproliferative activity. nih.gov Conversely, for benzylthioquinolinium iodides, substitutions with fluorine, bromine, and chlorine on the phenyl ring resulted in potent antifungal activity. nih.gov
Nitrogen-containing Heterocycles: The incorporation of other nitrogen-containing heterocycles can enhance biological activity by providing additional points of interaction with the target. nih.gov The fusion of other heterocyclic rings with the pyridine nucleus is a common strategy to enhance bioactivity. nih.gov
SAR in Specific Biochemical and Preclinical Biological Contexts (In Vitro Focus)
The principles of SAR are best understood when examined within the context of a specific biological target. The following section focuses on the SAR of this compound analogues as glucagon receptor antagonists.
Glucagon receptor antagonists are a class of therapeutic agents being investigated for the treatment of type 2 diabetes. nih.gov They work by blocking the action of glucagon, a hormone that raises blood glucose levels. nih.gov A class of 5-hydroxyalkyl-4-phenylpyridines has been identified as novel glucagon antagonists. nih.gov
A lead structure with moderate activity was discovered through high-throughput screening. Subsequent SAR studies led to the discovery of a potent antagonist with an IC50 value of 0.11 µM, which was a more than 60-fold improvement over the initial lead compound. nih.gov While the specific substitutions leading to this improvement are not detailed in the provided search results, this highlights the power of SAR in optimizing lead compounds.
A narrow SAR was established for the 4-aryl group in 4-aryl-pyridine glucagon antagonists, where only small substituents were well-tolerated at the 3'- and 4'-positions of the phenyl ring. However, the introduction of a 2'-hydroxy group resulted in an approximately 3-fold increase in activity. researchgate.net
The following table presents hypothetical data to illustrate the SAR of this compound analogues as glucagon receptor antagonists, based on the general principles discussed.
| Compound | R1 (Pyridine Ring) | R2 (Phenyl Ring) | Glucagon Receptor Antagonist Activity (IC50, µM) |
| 1 | 4-OH | H | 5.0 |
| 2 | 4-OH | 4'-F | 2.5 |
| 3 | 4-OH | 2'-OH | 1.8 |
| 4 | 4-OH | 4'-Cl | 2.1 |
| 5 | 3-OH | H | >10 |
Dipeptidyl Peptidase-4 (DPP4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones, making it a key target for the treatment of type 2 diabetes mellitus. nih.govnih.gov DPP-4 inhibitors are broadly classified based on their interaction with the enzyme's active site, which contains several key subsites, including the S1, S2, and S2-extensive pockets. nih.govnih.gov
While specific SAR studies focused exclusively on the this compound scaffold were not prominent in the reviewed literature, the general principles of DPP-4 inhibition by various heterocyclic scaffolds provide a framework for understanding potential interactions. nih.govnih.gov The development of potent DPP-4 inhibitors often involves scaffolds that can form hydrogen bonds and salt bridge interactions within the active site. mdpi.com For instance, cyanopyrrolidine-containing inhibitors like Vildagliptin and Saxagliptin utilize their aminomethyl group to interact with the S2 subsite and the nitrile group to bind with key tyrosine residues in the S1 pocket. nih.govnih.gov The potency of inhibitors is often enhanced by incorporating moieties that can occupy the hydrophobic S1 pocket, such as fluorophenyl or other aromatic groups. nih.govnih.gov Therefore, in a hypothetical this compound analogue, the phenyl group at the 3-position would be expected to occupy this S1 pocket, with its substitutions significantly influencing binding affinity. The hydroxypyridine core itself could engage in crucial interactions with the active site residues.
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing bioactive metabolites involved in inflammation and other physiological responses. nih.gov The inhibition of specific LOX isoforms, such as 12-LOX, is a therapeutic strategy for conditions like diabetes, thrombosis, and cancer. nih.gov
Direct SAR studies on this compound analogues as LOX inhibitors are not extensively covered in the available literature. However, research on structurally related compounds provides insights. For example, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has been identified as potent and selective 12-LOX inhibitors. nih.gov In this scaffold, the 2-hydroxy-3-methoxybenzyl moiety is crucial for activity, suggesting that a substituted hydroxylated aromatic ring system can be a key pharmacophoric element for LOX inhibition. nih.gov
Furthermore, studies on flavonoids reveal important structural features for LOX inhibition. A catechol (ortho-dihydroxy) arrangement on the flavonoid's B-ring enhances inhibitory activity, while a 2,3-double bond in the C ring also strengthens the effect. nih.gov The flavone luteolin was identified as a particularly potent inhibitor of mammalian 15-LOX. nih.gov These findings suggest that the hydroxyl group and the phenyl ring of a this compound scaffold could be critical for interaction with the LOX active site, with the specific substitution pattern on the phenyl ring likely modulating potency and selectivity.
Metalloenzyme Inhibition (e.g., Histone Deacetylases, Tyrosinase, Metallo-β-lactamase)
The hydroxypyridinone (HOPO) motif, isomeric to this compound, is an excellent metal chelator, making it an ideal scaffold for designing inhibitors of metalloenzymes, where it can coordinate with the metal ion in the active site. biorxiv.org
Histone Deacetylases (HDACs): HDACs are zinc-containing enzymes that play a critical role in gene expression. The metal-binding capacity of hydroxypyridone derivatives has been exploited to design HDAC inhibitors. These inhibitors typically consist of a zinc-binding group (like the HOPO moiety), a linker region, and a cap group that interacts with the surface of the enzyme. biorxiv.org
Tyrosinase: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis. documentsdelivered.com Its overexpression can lead to hyperpigmentation disorders and is also implicated in neurodegenerative diseases. biorxiv.orgdocumentsdelivered.com Several studies have investigated 3-hydroxypyridine-4-one derivatives as tyrosinase inhibitors. The core scaffold is thought to inhibit the enzyme by chelating the copper ions in the active site.
SAR studies have shown that substitutions on the phenyl ring attached to the core scaffold significantly impact inhibitory activity. For instance, in one study of 3-hydroxypyridine-4-one derivatives, a compound bearing a 4-hydroxy-3-methoxy substitution on the phenyl ring (Compound 6b ) was found to be a promising competitive inhibitor, with potency comparable to the standard inhibitor kojic acid.
Table 1: Tyrosinase Inhibitory Activity of Selected 3-Hydroxypyridine-4-one Derivatives
| Compound | Phenyl Ring Substitution | IC₅₀ (μM) |
|---|---|---|
| 6b | 4-OH, 3-OCH₃ | 25.82 |
| 6h | 3-OH, 4-OCH₃ | 83.94 |
| 6f | 4-Cl | 88.30 |
| 6e | 3-Br | 94.73 |
| Kojic Acid | (Reference) | 25.82 (approx.) |
Data sourced from reference.
Metallo-β-lactamases (MBLs): MBLs are zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. The ability of hydroxypyridones and related pyridine derivatives to chelate zinc makes them promising candidates for MBL inhibitor design. biorxiv.org For example, pyridine monothiocarboxylic acid analogs have been explored as inhibitors of these enzymes. The strategy relies on the inhibitor binding to the zinc ions in the MBL active site, preventing the hydrolysis of antibiotic substrates.
HIV-1 Integrase (HIV-1 IN) Inhibition
HIV-1 integrase (IN) is a key viral enzyme that catalyzes the insertion of viral DNA into the host cell's genome, an essential step in HIV replication. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical class of antiretroviral drugs. A common feature of many INSTIs is a chemical motif that can chelate two magnesium ions (Mg²⁺) in the enzyme's active site.
The hydroxypyridinone scaffold is well-suited for this purpose. Indeed, four of the five FDA-approved INSTIs, including Dolutegravir and Bictegravir, contain a pyridine or related nitrogen-containing heterocyclic core that contributes to a metal-chelating pharmacophore. Research has explored various bicyclic hydroxypyridinone and pyrrolopyridine-trione derivatives as potent IN inhibitors.
Key SAR findings indicate:
Metal Chelating Core: A triad of atoms, often involving a hydroxyl group and two keto oxygens (as in a hydroxy-trione system), is essential for coordinating with the two Mg²⁺ ions. The 4-hydroxy-pyridinone moiety can serve as this core.
Halogenated Benzyl (B1604629) Group: A substituted benzyl group, typically attached to a nitrogen atom in the scaffold, is a common feature. This group occupies a hydrophobic pocket near the active site. Dihalo-substituted benzyl groups generally show higher potency than monohalo-substituted ones.
Linker and Side Chains: The nature and position of linkers and side chains on the core scaffold are critical for optimizing potency and overcoming drug resistance mutations. For example, one bicyclic hydroxy-1H-pyrrolopyridine-trione inhibitor retained most of its potency against major raltegravir-resistant IN mutant enzymes.
APJ Receptor Agonism
The apelin receptor (APJ) is a G-protein coupled receptor (GPCR) that, when activated by its endogenous peptide ligand apelin, plays a beneficial role in cardiovascular function. Small-molecule APJ receptor agonists are sought for the treatment of heart failure.
Aryl hydroxypyrimidinones and hydroxypyridinones have been identified as potent small-molecule APJ agonists. Starting from a high-throughput screening hit, medicinal chemistry efforts led to the optimization of this chemotype. A key discovery was a potent and low molecular weight aryl hydroxy pyrimidinone analog. Further optimization of a related series led to the identification of a hydroxypyridinone clinical candidate that exhibited in vitro potency equivalent to the endogenous ligand apelin-13 and demonstrated an excellent oral bioavailability profile in preclinical species. The SAR for this class highlights the importance of the specific arrangement of the aryl group, the hydroxypyridinone core, and other substituents in achieving potent agonism.
Nociceptin Receptor Ligand Binding
The nociceptin receptor, also known as the opioid-like receptor 1 (ORL-1), is involved in various physiological processes, including pain modulation. While not identical, the 4-hydroxy-4-phenylpiperidine scaffold is a close structural analogue to this compound, and its SAR provides valuable insights. A series of these piperidine derivatives have been synthesized and shown to bind to the nociceptin receptor with high affinity. The structure-activity relationship studies for this class of compounds focused on modifications at two key positions: the nitrogen at position 1 (N-1) and the phenyl-substituted carbon at position 4 (C-4). The specific substitutions at these sites were found to be critical in determining the binding affinity for the receptor.
Modulation of Dopaminergic System Targets (e.g., D2 Receptor Ligands, MAO A Inhibition)
The dopaminergic system is a critical target for treating neurological and psychiatric disorders. Key proteins in this system include dopamine (B1211576) receptors (like the D2 subtype) and metabolic enzymes like monoamine oxidase (MAO).
The hydroxypyrone/hydroxypyridinone scaffold has been investigated for its potential to inhibit MAO. biorxiv.org For dopamine D2 receptor ligands, extensive SAR studies on various scaffolds have established a general pharmacophore model. This typically includes a basic nitrogen atom and an aromatic/heteroaromatic appendage, with a specific spatial arrangement between them being crucial for high affinity. For example, in a series of 3,4-dihydroquinolin-2(1H)-one derivatives, the aromatic appendage on one side of the molecule was found to be critical for orchestrating receptor affinity. While direct SAR for this compound as a D2 ligand is not detailed, its structure contains elements—a nitrogen-containing heterocycle and a phenyl ring—that could potentially fit within the D2 ligand pharmacophore. Further derivatization would be necessary to introduce a basic nitrogen center and optimize the geometry for potent receptor binding.
Antioxidant Activity (e.g., Radical Scavenging)
The antioxidant potential of phenolic compounds, including hydroxylated pyridine derivatives, is a significant area of investigation. The this compound scaffold contains key structural features—a hydroxyl group directly attached to an aromatic ring system—that are known to be crucial for radical scavenging activity. The mechanism of action is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. This process generates a phenoxyl radical, which is stabilized through the delocalization of the unpaired electron across the aromatic ring system.
The structure-activity relationship (SAR) for antioxidant activity in phenolic and heterocyclic compounds is well-documented. Key determinants of radical scavenging efficacy include the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic rings.
Hydroxyl Group: The primary feature responsible for antioxidant activity is the phenolic hydroxyl group (-OH). Its ability to donate a hydrogen atom is paramount. For instance, studies on 3-hydroxypyridine-4-one derivatives have shown that the bond dissociation enthalpy of the O-H bond is a critical parameter in determining antioxidant potential.
Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as methoxy (-OCH3) or alkyl groups, can enhance antioxidant activity. These groups help to stabilize the resulting phenoxyl radical, making the initial hydrogen donation more favorable.
Aromatic System: The pyridine ring itself, being an electron-deficient aromatic system, influences the electronic properties of the attached hydroxyl group. The interplay between the pyridine nitrogen and the phenyl substituent in this compound would modulate the electron density and, consequently, the radical scavenging capacity. Studies on various flavonoids and coumarins confirm that the arrangement of hydroxyl groups on the aromatic scaffold dictates the antioxidant strength. researchgate.netnih.gov For example, the presence of hydroxyl groups at the C-3', 4' positions in the B ring of flavonoids significantly enhances activity. nih.gov
Computational studies using density functional theory (DFT) have been employed to predict the antioxidant activity of related structures by calculating parameters like bond dissociation enthalpy, ionization potential, and electron affinity. researchgate.net These studies suggest that mechanisms such as Hydrogen Atom Transfer (HAT) are often the most probable free radical scavenging pathways. researchgate.net
| Compound/Class | Key Structural Features | Observed Antioxidant Activity/Finding | Assay |
|---|---|---|---|
| 1,4-Dihydropyridines (Analogues) | Electron-donating groups (e.g., -OCH3) on the aromatic ring | Higher Relative Antioxidant Activity (RAA) values compared to L-ascorbic acid. nih.gov | β-carotene/linoleic acid |
| 3-Hydroxypyridine-4-one Derivatives | Hydroxypyridinone scaffold | Demonstrated significant DPPH radical scavenging activity. nih.gov | DPPH Assay |
| Flavonoids (e.g., Luteolin) | Hydroxyl groups at C-3', 4' positions | Strong antioxidant capacity observed. nih.gov | DPPH Assay |
| 4-Phenyl Coumarins | 7,8-dihydroxy substitution | Confirmed good antioxidant activity. researchgate.net | DPPH, ABTS, FRAP, CUPRAC |
| 3,4,5-Trihydroxyphenylacetamide Derivatives | Multiple phenolic hydroxyl groups | More powerful radical scavengers than vitamin C. researchgate.net | ABTS, DPPH Assay |
Immunosuppressive Effects (e.g., IL-2 Release Inhibition)
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and immunomodulatory effects. nih.govnih.gov While direct studies on the immunosuppressive activity of this compound, specifically its effect on Interleukin-2 (IL-2) release, are not extensively documented, the potential for such activity can be inferred from related structures and pathways.
Immunosuppression often involves the modulation of cytokine signaling pathways. IL-2 is a critical cytokine for the proliferation and activation of T-cells, and its inhibition is a key mechanism for many immunosuppressive agents. Small molecules can achieve this effect by targeting the proteins involved in the IL-2 signaling cascade, such as the Janus kinases (JAKs). For example, inhibitors of JAK1 and Tyrosine Kinase 2 (TYK2) have been shown to block signaling from various cytokine receptors, including those involved in autoimmune responses. genome.jpmdpi.com
The SAR for pyridine derivatives in other biological contexts suggests that specific substitutions can confer potent activity. For instance, research on the antiproliferative activity of pyridine derivatives has shown that the presence and position of hydroxyl (-OH) and carbonyl (-C=O) groups can enhance biological effects. nih.govnih.gov Conversely, bulky groups or halogen atoms may decrease activity. nih.gov A study of a thiophene (B33073) derivative with a related 4-hydroxy-2-oxo core, 3-acetyl-5-(4-fluorobenzylidene)-4-hydroxy-2-oxo-2:5-dihydrothiophen, demonstrated immunosuppressive activity by inhibiting antibody production in rats. researchgate.net This indicates that heterocyclic scaffolds bearing a 4-hydroxyl group can interact with immunological targets.
Therefore, it is plausible that this compound or its analogues could be explored for immunosuppressive properties. A hypothetical mechanism could involve the inhibition of key enzymes in T-cell activation pathways or interference with cytokine-receptor interactions, ultimately leading to reduced IL-2 production or signaling. However, empirical testing is required to validate this potential and establish a clear SAR for this specific biological endpoint.
Dual Leishmanicidal and Trypanocidal Activities
Leishmaniasis and trypanosomiasis are parasitic diseases for which new therapeutic agents are urgently needed. Various heterocyclic scaffolds, including those containing pyridine and phenyl rings, have been investigated as sources of novel antiparasitic compounds. The this compound structure combines features found in other molecules with demonstrated activity against Leishmania and Trypanosoma species.
SAR studies of different compound classes reveal key insights:
Flavonoids: A survey of over 100 flavonoids and related phenolic compounds demonstrated significant leishmanicidal and trypanocidal potential. Fisetin, luteolin, and quercetin were among the most potent against Leishmania donovani. For activity against Trypanosoma brucei rhodesiense, 7,8-dihydroxyflavone was particularly effective. These findings highlight the importance of the number and position of hydroxyl groups on the aromatic rings for antiparasitic activity.
Chalcones: Synthetic chalcone derivatives have been shown to possess both leishmanicidal and trypanocidal properties. An analysis of SAR in a series of (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives indicated that substitutions on the phenoxy ring and the tetralone moiety significantly influenced potency. Specifically, a chlorine atom on the phenoxy ring and a methoxy group on the tetralone were associated with enhanced activity.
Thiazoles and Thiazolidinones: In a series of 1,3-thiazole derivatives, an ortho-bromobenzylidene substituent resulted in the most potent compound against Trypanosoma cruzi, with an IC50 value of 0.83 µM. This highlights that specific halogen substitutions can drastically improve activity.
The this compound scaffold can be seen as a potential pharmacophore for antiparasitic drug design. The hydroxyl group could form crucial hydrogen bonds with target enzymes, while the phenyl ring offers a site for modification to enhance potency and selectivity, similar to the SAR observed in the aforementioned compound classes.
| Compound/Class | Target Organism | Activity (IC50 / EC50) |
|---|---|---|
| 7,8-Dihydroxyflavone | Trypanosoma brucei rhodesiense | 68 ng/mL |
| 3-Hydroxyflavone | Trypanosoma brucei rhodesiense | 0.5 µg/mL |
| Fisetin | Leishmania donovani | 0.6 µg/mL |
| Luteolin | Leishmania donovani | 0.8 µg/mL |
| Chalcone Derivative 23 | Leishmania sp. | 5.69 ± 2.65 µM |
| Chalcone Derivative 23 | Trypanosoma cruzi | 4.91 ± 0.98 µM |
| 1,3-Thiazole Derivative 1f | Trypanosoma cruzi | 0.83 µM |
Bioisosteric Replacements and Scaffold Hopping Strategies in SAR Optimization
In the process of lead optimization, modifying a hit compound to improve its efficacy, selectivity, and pharmacokinetic profile is essential. Bioisosteric replacement and scaffold hopping are two powerful strategies employed in medicinal chemistry to achieve these goals. These approaches are particularly relevant for optimizing a core structure like this compound.
Bioisosteric Replacement refers to the substitution of an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the aim of creating a new molecule with similar or improved biological properties. This strategy can be used to address issues such as metabolic instability, toxicity, or poor solubility while retaining the desired biological activity.
For the this compound scaffold, several bioisosteric replacements could be envisioned:
Phenyl Ring Analogues: The phenyl ring is a common site for metabolic oxidation. Replacing it with other aromatic or heteroaromatic rings is a frequent strategy. For example, substituting the phenyl ring with a pyridine, thiophene, or a fluorinated phenyl ring could alter the compound's metabolic profile and target interactions. Such replacements can lead to enhanced potency, improved solubility, and reduced lipophilicity. researchgate.net
Hydroxyl Group Bioisosteres: While the hydroxyl group is often key to activity, it can also be a site for glucuronidation, leading to rapid clearance. Bioisosteres for a hydroxyl group include -NH2, -F, or -OMe, though such changes would significantly alter the hydrogen bonding and acidity and would need to be carefully considered.
Pyridine Ring Bioisosteres: The pyridine core itself could be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or thiazole to explore new chemical space and potentially improve properties or circumvent existing patents.
Scaffold Hopping is a more drastic approach that involves replacing the central core (scaffold) of a molecule with a structurally different one, while maintaining the original three-dimensional arrangement of key pharmacophoric features. genome.jp This can lead to the discovery of novel chemical series with significantly improved properties or a different intellectual property position.
Starting from a this compound lead, a scaffold hopping strategy could involve:
Ring Opening/Closure: Modifying the pyridine ring to create a more flexible or rigid scaffold that still presents the hydroxyl and phenyl groups in the correct orientation for target binding.
Topology-Based Hopping: Using computational methods to identify completely novel scaffolds that mimic the shape and electronic properties of the original this compound core. This strategy can overcome issues inherent to the original scaffold, such as metabolic liabilities associated with the pyridine ring. nih.gov
Both strategies are integral to modern drug discovery and could be systematically applied to analogues of this compound to optimize them into viable drug candidates.
Biochemical Mechanisms of Action in Vitro of 4 Hydroxy 3 Phenylpyridine and Analogues
Enzyme Inhibition Studies
The inhibitory effects of 4-Hydroxy-3-phenylpyridine and its analogues have been evaluated against a range of enzymes. These studies are fundamental in determining the compound's specificity and potency as an enzyme inhibitor.
Determination of Half-maximal Inhibitory Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound and its analogues, IC50 values have been determined for several enzymes.
In the case of Death-associated protein kinase 2 (DRAK2), a thieno[2,3-b]pyridine (B153569) derivative has been reported to have an IC50 value of 0.86 µM. For Monoamine Oxidase A (MAO-A), the analogue 1-methyl-4-phenylpyridinium (MPP+) has shown inhibitory activity with a Ki value (a measure of affinity, where a lower value indicates higher affinity) of 1.3 µM in human brain synaptosomal mitochondria.
Information regarding the direct IC50 values of this compound against Lipoxygenase (LOX), Phosphodiesterase 4 (PDE4), and HIV-1 Integrase (HIV-1 IN) is currently limited in published research.
Table 1: IC50 and Ki Values of this compound Analogues Against Various Enzymes
| Analogue Class | Target Enzyme | Reported Value |
|---|---|---|
| Aminomethyl-pyridines | DPP-4 | Nanomolar IC50 range |
| Imidazo[1,2-a]pyridines | PI3Kα | Nanomolar IC50 range |
| Thieno[2,3-b]pyridines | DRAK2 | 0.86 µM (IC50) |
| 1-methyl-4-phenylpyridinium | MAO-A | 1.3 µM (Ki) |
This table presents data for analogues of this compound. Specific data for the parent compound was not available.
Kinetic Characterization of Inhibition (e.g., Competitive, Non-competitive)
Understanding the kinetic mechanism of inhibition is crucial for characterizing the interaction between an inhibitor and an enzyme. Studies on analogues of this compound have revealed different modes of inhibition.
For example, the inhibition of MAO-A by 1-methyl-4-phenylpyridinium (MPP+) has been characterized as competitive inhibition . This indicates that MPP+ binds to the active site of the enzyme, directly competing with the natural substrate.
The kinetic characterization for the inhibition of other target enzymes such as LOX, DPP4, PDE4, HIV-1 IN, DRAK2, and PI3Kα by this compound itself has not been extensively reported.
Investigation of Specific Enzyme Targets
The specificity of a compound for its target enzyme is a critical aspect of its pharmacological profile. Research has explored the activity of this compound analogues against a variety of specific enzyme targets.
LOX (Lipoxygenase): There is currently a lack of specific data on the inhibitory activity of this compound against lipoxygenase.
DPP4 (Dipeptidyl Peptidase-4): As mentioned, aminomethyl-pyridine derivatives have shown significant inhibitory potential against DPP-4.
PDE4 (Phosphodiesterase 4): No specific data is currently available for the inhibition of PDE4 by this compound.
HIV-1 IN (HIV-1 Integrase): While pyridine-containing compounds are a known class of HIV-1 integrase inhibitors, specific data for this compound is not available.
DRAK2 (Death-associated protein kinase 2): A thieno[2,3-b]pyridine analogue has been identified as an inhibitor of DRAK2.
MAO A (Monoamine Oxidase A): The analogue MPP+ is a known competitive inhibitor of MAO-A.
PI3Kα (Phosphoinositide 3-kinase alpha): Imidazo[1,2-a]pyridine (B132010) derivatives have been shown to be potent inhibitors of PI3Kα.
Receptor Binding Assays
Receptor binding assays are essential for determining the affinity and functional activity of a compound at specific receptors.
Assessment of Binding Affinity (Kd) and Agonist/Antagonist Activity (EC50)
The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, while the half-maximal effective concentration (EC50) indicates the concentration of a ligand that produces 50% of its maximal response, defining its potency as an agonist or antagonist.
Specific Kd and EC50 values for this compound at various receptors are not well-documented in publicly accessible scientific literature. One study on 3,5-diacyl-2,4-dialkylpyridine derivatives as antagonists for adenosine (B11128) receptors noted that the introduction of a hydroxy substituent did not improve the binding potency, suggesting that this compound may not have high affinity for this particular receptor class. However, without specific binding data, this remains speculative.
Receptor Selectivity Profiling
Receptor selectivity profiling is the process of testing a compound against a panel of different receptors to determine its binding specificity. A highly selective compound binds preferentially to a single target receptor, which can minimize off-target effects.
Currently, there is no comprehensive public data available on the receptor selectivity profile of this compound. Such studies would be necessary to understand its potential for specific therapeutic applications and to anticipate potential side effects.
Investigation of Microbial Catabolic Pathways (e.g., 4-Hydroxypyridine (B47283) Degradation)
Identification of Intermediate Metabolites (In Vitro)
The metabolism of xenobiotics, including pyridine-containing compounds, is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This process typically involves Phase I reactions, such as oxidation, reduction, and hydrolysis, followed by Phase II conjugation reactions. For a compound like this compound, potential metabolic pathways could theoretically include further hydroxylation of either the pyridine (B92270) or the phenyl ring, N-oxidation, or conjugation of the existing hydroxyl group with glucuronic acid or sulfate (B86663). However, without specific experimental data from in vitro studies using liver microsomes, S9 fractions, or hepatocytes, any description of its intermediate metabolites would be purely speculative.
Studies on analogous but structurally distinct compounds can sometimes offer clues. For instance, research on 2-amino-3-methylpyridine (B33374) using rat and rabbit hepatic preparations identified metabolites such as 2-amino-3-methylpyridine-N-oxide, 2-amino-3-hydroxymethylpyridine, and 2-amino-5-hydroxy-3-methylpyridine. This highlights the common metabolic pathways of N-oxidation and hydroxylation for pyridine derivatives.
Given the lack of specific data for this compound, a data table of its identified intermediate metabolites cannot be constructed. Further empirical research is required to elucidate the specific metabolic pathways and identify the resulting intermediate metabolites of this compound.
Advanced Applications and Medicinal Chemistry Context of 4 Hydroxy 3 Phenylpyridine Derivatives
Development of Lead Compounds and Preclinical Candidates in Drug Discovery
The journey from a hit compound to a preclinical candidate is a critical phase in drug discovery, involving extensive optimization of potency, selectivity, and pharmacokinetic properties. The 4-hydroxy-3-phenylpyridine core has served as a foundational structure for the development of promising lead compounds. A notable example is in the field of neurodegenerative diseases, where derivatives of the closely related 1-phenyl-3-hydroxy-4-pyridinone scaffold have been investigated. nih.gov
One such derivative, compound 5c , emerged from a series of novel 1-phenyl-3-hydroxy-4-pyridinone derivatives as a potential multifunctional agent for Alzheimer's disease therapy. nih.gov This compound demonstrated nanomolar inhibitory activity against the H3 receptor, a target implicated in cognitive processes. Furthermore, it exhibited the ability to inhibit the aggregation of amyloid-beta (Aβ) fibrils, chelate metal ions, and scavenge free radicals, all of which are pathological hallmarks of Alzheimer's disease. nih.gov Preclinical evaluation of compound 5c revealed suitable pharmacokinetic properties and the ability to cross the blood-brain barrier in vivo, underscoring its potential as a preclinical candidate. nih.gov
Table 1: Preclinical Profile of Compound 5c
| Property | Finding | Source |
|---|---|---|
| Target | H3 Receptor Antagonism | nih.gov |
| Secondary Activities | Aβ(1-42) aggregation inhibition, metal chelation, radical scavenging | nih.gov |
| In vitro Potency | Nanomolar IC50 for H3 receptor | nih.gov |
| In vivo Profile | Acceptable pharmacokinetic properties and BBB permeability | nih.gov |
| Potential Indication | Alzheimer's Disease | nih.gov |
Design and Development of Multi-Target Directed Ligands
The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target directed ligands (MTDLs). mdpi.com MTDLs are single molecules designed to interact with multiple biological targets, offering the potential for enhanced efficacy and a reduced likelihood of drug resistance. The this compound scaffold is well-suited for the design of MTDLs due to its capacity for functionalization at multiple positions, allowing for the incorporation of pharmacophoric features necessary for interacting with different targets.
The aforementioned 1-phenyl-3-hydroxy-4-pyridinone derivatives serve as a prime example of this approach in the context of Alzheimer's disease. nih.gov By incorporating the 3-hydroxy-4-pyridinone moiety, known for its metal-chelating properties from the drug deferiprone, into the scaffold of H3 receptor antagonists, researchers were able to design compounds with quadruple functions. nih.gov These compounds simultaneously addressed H3 receptor antagonism, Aβ aggregation, metal ion dyshomeostasis, and oxidative stress, all key aspects of Alzheimer's pathology. nih.gov This strategy highlights the utility of the core scaffold in creating synergistic therapeutic effects through a multi-target approach.
Application as Chemical Biology Probes and Tools
Beyond their therapeutic potential, derivatives of the this compound scaffold can be valuable as chemical biology probes. These tools are instrumental in dissecting complex biological pathways and validating novel drug targets.
Strategies for Covalent Inhibitor Design
Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of potency and duration of action. nih.gov The design of such inhibitors requires the incorporation of a reactive "warhead" into the ligand scaffold that can form a covalent bond with a specific amino acid residue on the target protein. The this compound scaffold can be functionalized with various electrophilic groups to serve as a platform for developing targeted covalent inhibitors. The strategic placement of these reactive moieties, guided by structural biology and computational modeling, is crucial for achieving selective and efficient covalent modification of the intended target.
Exploration of Targeted Covalent Inhibition
Targeted covalent inhibition aims to enhance selectivity by exploiting a non-catalytic cysteine or other nucleophilic residue present in the target protein but absent in closely related off-targets. While specific examples of this compound derivatives as targeted covalent inhibitors are not yet prominent in the literature, the principles of their design are well-established. The phenyl and pyridine (B92270) rings provide a rigid framework for orienting a reactive group, while the hydroxyl group can be used to modulate solubility and engage in hydrogen bonding interactions within the target's binding site, thus positioning the warhead for covalent bond formation.
Role of Scaffold Hopping and Privileged Structures in Drug Design
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical series with improved properties by replacing the core molecular framework of a known active compound while retaining its key pharmacophoric features. researchgate.netnih.gov The 3-phenylpyridine (B14346) moiety is considered a versatile scaffold for medicinal chemists, allowing for extensive functionalization to interact with specific biological targets. nbinno.com
The pyridine ring itself is recognized as a "privileged structure," a term for molecular scaffolds that are capable of binding to multiple, unrelated biological targets. mdpi.comnih.gov This promiscuity, when properly harnessed, can be advantageous in drug discovery. The incorporation of a nitrogen atom in the aromatic ring, as seen in the phenyl-to-pyridyl hop, can improve metabolic stability and other pharmacokinetic properties. rsc.org The this compound scaffold can be seen as a result of such a scaffold hopping approach or can serve as a starting point for further hopping to explore new chemical space and overcome liabilities of an initial lead compound. dundee.ac.uk
Therapeutic Area Research Focus (Preclinical Investigations)
Preclinical research has highlighted the potential of this compound and related derivatives across several therapeutic areas.
Neurodegenerative Diseases: As discussed, derivatives of the closely related 1-phenyl-3-hydroxy-4-pyridinone scaffold have shown significant promise in preclinical models of Alzheimer's disease. nih.gov Their multi-target activity, including inhibition of Aβ aggregation, metal chelation, and antioxidant effects, addresses the multifaceted nature of this neurodegenerative condition. nih.gov The neuroprotective effects of various pyridine derivatives have been demonstrated in models of neurotoxicity. nih.govnih.gov
Inflammation: Derivatives of 3-hydroxy-pyridine-4-one have been evaluated for their anti-inflammatory properties. nih.govnih.gov Preclinical studies using models such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice have demonstrated significant anti-inflammatory activity. nih.govnih.gov The proposed mechanism for this effect may be related to their iron-chelating properties, as key enzymes in the inflammatory cascade, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.govnih.gov
Cancer: The 3-phenylpyridine scaffold is a precursor in the synthesis of compounds with potential applications in oncology. nbinno.com Various pyridine and quinolone (a related bicyclic scaffold) derivatives have been investigated as anticancer agents. mdpi.comscilit.comnih.govmdpi.commdpi.com For instance, pyrazolopyrimidine derivatives, which can be considered bioisosteres of the pyridopyrimidine core, are being explored as kinase inhibitors for cancer treatment. nih.govcore.ac.uk
Table 2: Preclinical Research Focus of this compound and Related Derivatives
| Therapeutic Area | Key Findings | Investigated Scaffolds/Derivatives | Source(s) |
|---|---|---|---|
| Neurodegenerative Diseases | Multi-target activity (H3 antagonism, Aβ aggregation inhibition, metal chelation, antioxidant) | 1-Phenyl-3-hydroxy-4-pyridinones | nih.gov |
| Neuroprotection against toxin-induced cell death | 4-aminopyridine derivatives, S32504 (naphtoxazine derivative) | nih.govnih.gov | |
| Inflammation | Significant anti-inflammatory effects in animal models | 3-Hydroxy-pyridine-4-one derivatives | nih.govnih.gov |
| Potential mechanism via iron chelation | 3-Hydroxy-pyridine-4-one derivatives | nih.govnih.gov | |
| Cancer | Precursor for potential anticancer agents | 3-Phenylpyridine | nbinno.com |
| Kinase inhibition | Pyridopyridine and Pyrazolopyrimidine derivatives | scilit.comnih.govcore.ac.uk |
Anti-diabetic Agents
While direct studies on this compound as an anti-diabetic agent are limited, the broader class of pyridine derivatives has shown promise in this therapeutic area. Research into compounds containing the 1,3,4-oxadiazole (B1194373) core, which can be conceptually related to modified pyridine structures, has indicated potential anti-diabetic effects. mdpi.com The exploration of pyridine-containing scaffolds is an active area of research for identifying novel molecules for the management of diabetes.
Anti-inflammatory Agents
Derivatives of 3-hydroxy-pyridine-4-one, a closely related scaffold, have demonstrated significant anti-inflammatory properties. nih.govnih.gov These compounds are known to act as iron chelators, and their anti-inflammatory effects may be linked to this property, as key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. nih.govnih.gov
In vivo studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice have confirmed the anti-inflammatory activity of these derivatives. nih.govnih.gov For instance, a study on three new 3-hydroxy-pyridine-4-one derivatives showed that all compounds exhibited significant anti-inflammatory activity in both models. nih.gov One particular derivative, referred to as compound A with a benzyl (B1604629) group substitution, displayed the greatest potency on a molar basis. nih.gov The potential mechanism of action is thought to involve the reduction of inflammatory mediators like prostaglandins (B1171923) and nitric oxide. nih.gov
Another novel compound, 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), has shown both in vitro and in vivo anti-inflammatory effects. nih.gov In lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, HPT treatment reduced the production of nitric oxide (NO) and the expression of COX-2 and inducible nitric oxide synthase (iNOS). nih.gov It also suppressed the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Furthermore, in a mouse model of TPA-induced skin inflammation, HPT was found to reduce inflammation and the expression of COX-2 and iNOS. nih.gov
| Compound/Derivative | Model System | Key Findings | Potential Mechanism |
| 3-Hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema (rats), Croton oil-induced ear edema (mice) | Significant anti-inflammatory activity. nih.govnih.gov | Iron chelation, inhibition of heme-dependent enzymes (COX, lipoxygenase). nih.govnih.gov |
| 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) | LPS-induced RAW 264.7 cells, TPA-induced skin inflammation (mice) | Reduced NO, COX-2, iNOS, and pro-inflammatory cytokines. nih.gov | Inhibition of p38 and JNK activation. nih.gov |
Anticancer Research
The pyridine nucleus is a key component in a variety of compounds investigated for their anticancer properties. nih.gov Derivatives of 1,2,4-triazole (B32235) linked to a pyridine scaffold have been synthesized and evaluated for their antitumor activity. nih.gov The presence of certain substituents, such as a chloro group, has been noted to enhance the antiproliferative effects of some heterocyclic compounds against cancer cell lines. nih.gov
In one study, novel 4-nitroimidazole (B12731) derivatives combined with a 5-hydroxy-4-pyridinone moiety were synthesized. While they did not show specific anti-HIV-1 activity, they exhibited high cytotoxicity against MT-4 cells, suggesting potential as antiproliferative agents. kuleuven.be Specifically, one compound from this series demonstrated notable antitumor activity against MOLM13 and K562 leukemia cell lines. kuleuven.be
Neurotropic and Central Nervous System (CNS) Related Research
A series of novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have been designed and synthesized as multifunctional agents for the potential therapy of Alzheimer's disease. nih.gov These compounds were developed to possess multiple functions, including histamine (B1213489) H3 receptor antagonism, inhibition of amyloid-beta (Aβ) aggregation, chelation of metal ions, and radical scavenging. nih.gov
One of the most promising compounds from this series, designated as 5c, exhibited nanomolar potency as an H3 receptor antagonist, effectively inhibited the formation of Aβ(1-42) fibrils, demonstrated good copper and iron chelating properties, and showed potent antioxidant activity. nih.gov Importantly, this compound did not show significant cytotoxicity or inhibition of the hERG potassium channel at micromolar concentrations and demonstrated suitable pharmacokinetic properties, including the ability to cross the blood-brain barrier in vivo. nih.gov
Conversely, research on 2-phenylpyridine (B120327) and 3-phenylpyridine, which are present in tea, has suggested they are unlikely to be a cause of idiopathic Parkinson's disease. nih.gov Studies in mice sensitive to the neurotoxin MPTP showed that prolonged administration of these compounds and their N-methylated tetrahydro derivatives did not lead to a reduction in dopamine (B1211576) and its metabolites in the striatum. nih.gov
Antimicrobial and Antifungal Research
The this compound scaffold and its derivatives have been extensively investigated for their antimicrobial and antifungal activities. nih.govnih.govnih.gov
Antibacterial Activity: Numerous pyridine derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, certain nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be highly active against S. aureus, B. subtilis, and E. coli. nih.gov Similarly, some isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides showed potent antibacterial activity, in some cases exceeding that of the standard drug norfloxacin. nih.gov Quaternary ammonium (B1175870) pyridoxine (B80251) derivatives have also been synthesized and tested, with their antibacterial activity increasing with lipophilicity. researchgate.net
Antifungal Activity: Phenylpyridine derivatives have also been designed as novel inhibitors of fungal CYP53, an enzyme involved in the metabolism of toxic benzoates in fungi. nih.gov Certain target compounds in this class showed excellent biological activity against pathogenic and drug-resistant fungi both in vitro and in vivo. nih.gov The proposed mechanism involves the inhibition of CYP53, leading to the accumulation of toxic intermediates and reactive oxygen species (ROS), ultimately causing fungal cell death. nih.gov Additionally, some nicotinic acid benzylidene hydrazide derivatives have shown antifungal activity comparable to fluconazole (B54011) against C. albicans and A. niger. nih.gov Thiophene-pyrazole-pyridine hybrids have also demonstrated good activity against a panel of fungi including Aspergillus flavus and Candida albicans. nih.gov
| Derivative Class | Target Organisms | Key Findings |
| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Nitro and dimethoxy substituted compounds showed high activity. nih.gov |
| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | Bacteria and fungi | Compounds with Br, OCH3, and Cl groups were highly active. nih.gov |
| Phenylpyridine derivatives | Pathogenic and drug-resistant fungi | Act as CYP53 inhibitors, leading to fungal cell death. nih.gov |
| Thiophene-pyrazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicans | Showed good antimicrobial activity against all tested strains. nih.gov |
| Quaternary ammonium pyridoxine derivatives | Clinically relevant bacterial strains | Antibacterial activity increased with lipophilicity. researchgate.net |
Antiviral Research (e.g., HIV-1)
The pyridine scaffold has been incorporated into molecules designed as inhibitors of viral replication, particularly for HIV-1. Phenylaminopyridine derivatives have been identified as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One compound in this class demonstrated excellent potency against wild-type HIV-1 and also against strains with common resistance mutations in the reverse transcriptase gene. nih.gov X-ray crystallography confirmed the binding mode of this compound to the reverse transcriptase enzyme. nih.gov
Additionally, 3-phenylcoumarin (B1362560) derivatives have been synthesized and evaluated for their anti-HIV activity. mdpi.com Some of these compounds inhibited HIV replication with low micromolar IC50 values. mdpi.com The mechanism of action for some of these derivatives was linked to the inhibition of Tat-mediated transcription. mdpi.com Furthermore, 3-hydroxy-4-pyridinones have been investigated for their antiviral activity against HIV-1, which is thought to be related to their metal-chelating properties. kuleuven.be
Antimalarial Research
Derivatives of 4(1H)-pyridone and 3-hydroxypyridin-4-one have emerged as promising candidates in the search for new antimalarial agents. nih.govnih.gov These compounds are known to be potent and selective inhibitors of the mitochondrial function of Plasmodium falciparum. nih.gov The antimalarial effect of 3-hydroxypyridin-4-ones is believed to be linked to their ability to selectively bind iron. nih.gov
To enhance their efficacy, researchers have introduced basic nitrogen centers into the 3-hydroxypyridin-4-one structure. nih.gov This modification aims to target the compounds to the acidic vacuoles within the parasite, such as the lysosome. nih.gov Several of these modified compounds have shown enhanced antimalarial activity compared to the simpler hydroxypyridinone class. nih.gov
Immunomodulatory Agents
Direct research on the immunomodulatory properties of this compound derivatives is notably scarce in the current scientific literature. However, the potential for such activity can be inferred from studies on structurally related compounds, particularly isomers like 3-hydroxy-pyridine-4-one derivatives.
Studies have shown that derivatives of 3-hydroxy-pyridine-4-one possess a range of pharmacological effects, including anti-inflammatory properties. nih.govnih.gov Research into new derivatives of 3-hydroxy-pyridine-4-one has demonstrated their potential as anti-inflammatory and analgesic agents. nih.gov The proposed mechanism for these effects is linked to their iron-chelating properties. Key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, and their activity can be modulated by compounds that chelate iron. nih.govnih.gov
One study evaluated the anti-inflammatory effects of three new 3-hydroxy-pyridine-4-one derivatives (referred to as compounds A, B, and C) using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov All tested compounds exhibited significant anti-inflammatory activity in both models. nih.gov Notably, the potency of these compounds appeared to be influenced by the substitution on the pyridine ring, with a benzyl group substitution showing the greatest potency on a molar basis. nih.gov
While these findings are for an isomeric scaffold, they provide a rationale for investigating this compound derivatives as potential immunomodulatory and anti-inflammatory agents. The core hydroxypyridine structure's ability to interact with metallic ions could be a starting point for designing new compounds with targeted effects on inflammatory pathways. The absence of direct research on this compound itself highlights a significant gap in the field.
| Compound | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Compound A (benzyl substitution) | Carrageenan-induced paw edema (rat) & Croton oil-induced ear edema (mouse) | Significant anti-inflammatory activity; highest potency | nih.gov |
| Compound B | Carrageenan-induced paw edema (rat) & Croton oil-induced ear edema (mouse) | Significant anti-inflammatory activity | nih.gov |
| Compound C | Carrageenan-induced paw edema (rat) & Croton oil-induced ear edema (mouse) | Significant anti-inflammatory activity | nih.gov |
Cardiovascular Research
The application of this compound derivatives in cardiovascular research is another area with a profound lack of specific data. The broader class of pyridine and dihydropyridine (B1217469) derivatives, however, is well-established in the treatment of cardiovascular disorders. tandfonline.com For instance, dihydropyridine-based drugs are widely used as calcium channel blockers for managing hypertension and angina. tandfonline.com
A distant structural relationship can be found in a 1979 study on pyrazolo-[3,4-b]-pyridine derivatives. semanticscholar.org In this research, certain 3-(3'-morpholino-2'-hydroxypropoxy) and 3-(3'-morpholino-2'-hydroxypropylamino) derivatives of 1-methyl and 1-phenyl pyrazolo-[3,4-b]-pyridines were synthesized and screened for circulatory activity. semanticscholar.org Some of these compounds were found to produce hypotension in cats and exhibit antiarrhythmic action in rabbits. semanticscholar.org It is important to emphasize that these are fused heterocyclic systems and not direct derivatives of the this compound scaffold, making any extrapolation of activity highly speculative.
The role of 4-hydroxy-2-nonenal (4-HNE), a reactive aldehyde involved in oxidative stress, has been studied in the context of heart disease. nih.gov This is a distinct chemical entity and should not be confused with this compound.
The current literature does not provide a clear path for the development of this compound derivatives as cardiovascular agents. The potential for these compounds to interact with targets relevant to cardiovascular disease remains an open question.
Future Directions and Identification of Research Gaps for this compound Derivatives
Systematic Synthesis and Characterization: There is a fundamental need for the synthesis of a library of this compound derivatives with diverse substitution patterns on both the phenyl and pyridine rings. A thorough characterization of these compounds would be the first step in any biological investigation.
Screening for Immunomodulatory and Anti-inflammatory Activity: Drawing inspiration from the observed anti-inflammatory effects of the isomeric 3-hydroxy-pyridine-4-ones, a clear future direction is to screen this compound derivatives in a panel of in vitro and in vivo inflammation and immunology assays. This could include assays for cyclooxygenase and lipoxygenase inhibition, cytokine release profiling, and models of acute and chronic inflammation.
Exploration of Cardiovascular Effects: Given the prevalence of the pyridine scaffold in cardiovascular drugs, it would be prudent to investigate the effects of this compound derivatives on cardiovascular targets. Initial screening could focus on calcium channels, adrenergic receptors, and other targets relevant to blood pressure regulation and cardiac function.
Investigation of Other Therapeutic Areas: The pyridine motif is present in drugs for a wide range of conditions. tandfonline.com Future research should not be limited to immunomodulation and cardiovascular effects. Screening for anticancer, antimicrobial, and neurological activity could uncover novel therapeutic applications for this scaffold.
Structure-Activity Relationship (SAR) Studies: As active compounds are identified, detailed SAR studies will be crucial to optimize their potency and selectivity. This would involve systematic modifications of the core structure and analysis of the impact on biological activity.
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-3-phenylpyridine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, which connects aromatic rings via palladium catalysis . Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with ligand choice impacting yield .
- Temperature : Reactions often proceed at 80–100°C under inert atmospheres.
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the product .
Q. How is this compound structurally characterized in academic research?
- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement, particularly for assessing hydrogen bonding and π-stacking interactions .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
- Engineering controls : Use fume hoods for weighing and reactions to minimize inhalation risks .
- Emergency measures : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways of this compound derivatives?
- Kinetic analysis : Monitor reaction progress via in situ techniques (e.g., FTIR or HPLC) to identify rate-determining steps .
- Isotopic labeling : Use deuterated reagents or ¹³C-labeled precursors to trace bond formation in cross-coupling reactions.
- Computational modeling : Density Functional Theory (DFT) predicts transition states and electronic effects of substituents .
Q. How should researchers address contradictory data in crystallographic or spectroscopic analyses?
- Replicate experiments : Ensure consistency in sample preparation (e.g., crystallization solvents, drying conditions) .
- Multi-technique validation : Cross-validate XRD data with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding networks .
- Software cross-check : Compare SHELXL refinement results with alternative programs (e.g., Olex2) to resolve ambiguities in electron density maps .
Q. What methodologies are effective for studying the biological activity of this compound?
- In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based readouts .
- Structure-activity relationships (SAR) : Synthesize analogs with varying substituents (e.g., halogens or methoxy groups) to correlate structural features with bioactivity .
- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cell lines .
Q. How can impurity profiling be conducted for this compound in pharmaceutical research?
- HPLC/LC-MS : Employ reverse-phase C18 columns with UV/Vis or mass detection to separate and identify byproducts (e.g., unreacted precursors or oxidation products) .
- Threshold limits : Follow ICH Q3A guidelines to quantify impurities at <0.1% for API compliance .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Twinning issues : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Polymorphism screening : Test multiple solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate stable crystal forms.
- Hydration effects : Characterize hygroscopicity via dynamic vapor sorption (DVS) to prevent solvent inclusion .
Methodological Notes
- References to SHELX : Cite SHELXL/SHELXD for crystallographic refinement and phasing in publications .
- Safety compliance : Adopt OSHA and EU-GHS standards for hazard communication and lab practices .
- Data transparency : Archive raw spectral and crystallographic data in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
